S-Benzyl-L-cysteine Sulfone
Overview
Description
Synthesis Analysis
The synthesis of S-Benzyl-L-cysteine sulfone involves the conversion from the corresponding sulfide. A notable method for preparing S-Benzyl derivatives of amino acids, such as cysteine, starts with the synthesis of 1-(benzylthio)-2-propanone from l-chloro-2-propanone and benzyl mercaptan. This intermediate then reacts with ammonium bicarbonate and sodium cyanide to form a hydantoin, which is hydrolyzed to yield the desired amino acid. The process highlights the versatility and applicability of benzyl chloride in synthesizing benzyl derivatives of thiol or disulfide form amino acids under controlled conditions to avoid oxidation (Griffith, 1987).
Molecular Structure Analysis
S-Benzyl-L-cysteine sulfone's molecular structure has been detailed through NMR, MALDI-HRMS, IR, and CD spectroscopy, demonstrating its configuration and the presence of diastereomers in nature. This structural elucidation helps in understanding the compound's chemical behavior and reactivity (Kubec & Musah, 2001).
Chemical Reactions and Properties
The chemical reactions and properties of S-Benzyl-L-cysteine sulfone are influenced by its sulfur-containing group. For instance, sulfoxides of cysteine derivatives can be prepared by oxidation and show specific behaviors under deprotecting conditions, demonstrating the compound's reactivity and potential for further chemical transformations (Funakoshi et al., 1979).
Physical Properties Analysis
The physical properties of S-Benzyl-L-cysteine sulfone and its derivatives, such as solubility, melting point, and stability, play a crucial role in their applicability in various fields. The synthesis and identification of these compounds often involve understanding their behavior under different conditions, which is essential for their practical application.
Chemical Properties Analysis
The chemical properties of S-Benzyl-L-cysteine sulfone, including its reactivity with other chemical agents, potential for cyclization, and involvement in biochemical pathways, are areas of interest. For example, the cyclization of cysteinylglycine sulfoxides under Pummerer reaction conditions highlights the compound's reactivity and the formation of heterocyclic rings (Wolfe et al., 1979).
Scientific Research Applications
Biologically Active Sulfenic Acids Synthesis : L-cysteine, including compounds like S-Benzyl-L-cysteine Sulfone, serves as a versatile starting product for generating biologically active sulfenic acids, which are crucial in synthesizing enantiomerically pure alliin analogues (Aversa, Barattucci, Bonaccorsi, & Giannetto, 2005).
Bioimaging and Selectivity for Cysteine : Sulfoxide-based dyes, related to S-Benzyl-L-cysteine Sulfone, exhibit high selectivity and ultrafast response time for cysteine and homocysteine under physiological conditions. These properties make them useful for bioimaging and maintaining high reactivity in biological studies (Li, Chen, Liu, Chen, & Yin, 2020).
Synthesis of Amino Acid Sulfones : Research has detailed the synthesis of amino acid sulfones, such as S-benzyl-DL-α-methylcysteine sulfone, from sulfide derivatives using methods like the Potts method, highlighting the importance of such compounds in preparing thiol or disulfide-containing amino acids (Griffith, 1987).
Facile Synthesis of Key Compounds in Onions : Studies have demonstrated the facile synthesis of trans-S-1-Propenyl-L-Cysteine Sulfoxide, a key compound in onions, which is structurally related to S-Benzyl-L-cysteine Sulfone. This synthesis provides standards for determining S-alk(en)yl-Lcystein sulfoxides in onions, indicating its significance in food chemistry (Lee, Kim, Choung, & Lee, 2011).
Electrooxidation Studies : Research into the electrooxidation of L-cysteine in alkaline and acidic media has identified complex oxidation mechanisms, involving intermediates such as sulfoxide and sulfenic acids. This indicates the relevance of compounds like S-Benzyl-L-cysteine Sulfone in electrochemical studies (Dourado et al., 2017).
Potential in Therapeutics : S-Benzyl-L-cysteine Sulfone and related compounds have been studied for their potential in therapeutic applications. For example, the cytotoxicity of benzyl sulfides has been linked to unstable thiols, which may lead to the formation of toxic compounds, thus indicating their potential role in drug development (Veltman, Dekant, Guengerich, & Anders, 1988).
Cysteine Sulfoxide Lyase Studies : The novel cysteine sulfoxide lyase from Petiveria alliacea roots, which prefers substrates like S-benzyl-l-cysteine sulfoxide, highlights the importance of these compounds in enzymology and plant physiology research (Musah, He, Kubec, & Jadhav, 2009).
Chemical Synthesis and Peptide Research : Studies have also focused on the synthesis of cysteine sulfinic acid analogs for efficient incorporation in peptides and proteins, beneficial for biological studies. This research indicates the utility of S-Benzyl-L-cysteine Sulfone analogs in peptide synthesis (Corpuz & Schwans, 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R)-2-amino-3-benzylsulfonylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c11-9(10(12)13)7-16(14,15)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIYEJQJSZCWGR-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40628686 | |
Record name | 3-(Phenylmethanesulfonyl)-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40628686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S-Benzyl-L-cysteine Sulfone | |
CAS RN |
25644-88-6 | |
Record name | 3-(Phenylmethanesulfonyl)-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40628686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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